molecular formula C14H20O4 B14331810 Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate CAS No. 110362-79-3

Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate

Katalognummer: B14331810
CAS-Nummer: 110362-79-3
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: GJLVWLBTXMMFBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate is an organic compound with the molecular formula C14H20O4. It is known for its unique structure, which includes two propan-2-ylidene groups attached to a hex-3-enedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate typically involves the reaction of dimethyl hex-3-enedioate with propan-2-ylidene compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison: Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate is unique due to its specific structural arrangement, which imparts distinct chemical properties compared to its analogs. For instance, the presence of propan-2-ylidene groups can influence its reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as well .

Eigenschaften

CAS-Nummer

110362-79-3

Molekularformel

C14H20O4

Molekulargewicht

252.31 g/mol

IUPAC-Name

dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate

InChI

InChI=1S/C14H20O4/c1-9(2)11(13(15)17-5)7-8-12(10(3)4)14(16)18-6/h7-8H,1-6H3

InChI-Schlüssel

GJLVWLBTXMMFBH-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C=CC(=C(C)C)C(=O)OC)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.